molecular formula C11H14N2O B1281457 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 81885-67-8

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1281457
CAS No.: 81885-67-8
M. Wt: 190.24 g/mol
InChI Key: XWVFMJLNNGXNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the molecular formula C11H14N2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For example, the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a viable method for large-scale synthesis, given its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine has been investigated for its potential therapeutic applications:

  • Neuroprotective Effects : Research indicates that this compound may protect against neurotoxins such as MPTP, which is associated with Parkinson's disease. Studies have shown that related tetrahydroisoquinoline derivatives can reduce oxidative stress in neuronal cell cultures, suggesting a protective role against neurodegeneration .
  • Anticonvulsant Properties : Some derivatives exhibit anticonvulsant activity by blocking dopamine D2 receptors. This property is significant for developing treatments for epilepsy and other seizure disorders .

The compound interacts with various neurotransmitter systems in the central nervous system (CNS):

  • Dopamine and Serotonin Modulation : Preliminary studies suggest that it may modulate these receptors, which play crucial roles in mood regulation and neuroprotection.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules in pharmaceutical development and agrochemicals .

Neuroprotective Studies

A notable study evaluated various tetrahydroisoquinoline derivatives against oxidative stress in neuronal cultures. Results indicated that compounds similar to this compound significantly reduced cell death induced by oxidative agents .

Anticonvulsant Activity

Research focusing on disubstituted tetrahydroisoquinolines revealed strong protective effects against seizures in rodent models. This highlights the therapeutic potential of these compounds in treating seizure disorders.

Contractile Activity Evaluation

In vitro assays showed that specific substituted tetrahydroisoquinolines could induce contractions similar to known gastrointestinal motility agents. This suggests potential applications for developing new treatments for digestive disorders .

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which can lead to neuroprotective outcomes. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A dimethoxy derivative known for its neuroprotective properties.

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its acetyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its potential therapeutic applications .

Biological Activity

Overview

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's molecular formula is C11H14N2O, and it features an acetyl group that significantly influences its biological reactivity and activity. The compound is synthesized primarily through the Pictet-Spengler reaction, a method known for constructing tetrahydroisoquinoline derivatives from aromatic aldehydes and amines under acidic conditions.

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). It is believed to modulate dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and neuroprotection. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases .

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinolines, including this compound, show promise as neuroprotective agents. For instance:

  • Neuroprotection Against Neurotoxins : Studies on related compounds have demonstrated their ability to counteract the neurotoxic effects of substances like MPTP (a neurotoxin associated with Parkinson's disease), suggesting potential applications in treating neurodegenerative disorders .
  • Anticonvulsant Properties : Some tetrahydroisoquinoline derivatives have been shown to possess anticonvulsant properties by blocking dopamine D2 receptors and exhibiting a favorable safety profile in animal models .

Contractile Activity

In vitro studies have demonstrated that certain substituted tetrahydroisoquinolines can exhibit contractile activity on smooth muscle preparations. This suggests potential applications in gastrointestinal motility disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineParent compoundNeuroprotective effects; interacts with neurotransmitter systems
2-Methyl-1,2,3,4-tetrahydroisoquinolineMethylated derivativeDistinct biological activities; potential in CNS disorders
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineDimethoxy derivativeKnown for neuroprotective properties

The acetyl group in this compound distinguishes it from other derivatives by enhancing its reactivity and potentially broadening its therapeutic applications.

Case Studies and Research Findings

  • Neuroprotective Studies : A study evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives against oxidative stress in neuronal cell cultures. Results indicated that compounds similar to this compound significantly reduced cell death induced by oxidative agents .
  • Anticonvulsant Activity : Another research project focused on synthesizing disubstituted tetrahydroisoquinolines and assessing their anticonvulsant properties. The findings revealed that certain derivatives exhibited strong protective effects against seizures in rodent models .
  • Contractile Activity Evaluation : In vitro assays on smooth muscle preparations showed that specific substituted tetrahydroisoquinolines could induce contractions similar to known gastrointestinal motility agents. This opens avenues for developing new treatments for digestive disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, and what critical reaction conditions influence yield?

The compound is synthesized via multi-step protocols. A representative method involves:

  • Step 1 : Reduction of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline using tin chloride dihydrate to generate a thiol intermediate.
  • Step 2 : Alkylation with 4-ethoxycarbonyl-4-iodomethylpiperidine-1-carboxylic acid tert-butyl ester in dimethylformamide (DMF) at 100°C for 1 hour, using potassium carbonate as a base .
  • Key factors : Solvent choice (DMF for solubility), temperature control (100°C for reactivity), and stoichiometric ratios (excess base to drive alkylation). Typical yields range from 50–92%, depending on purification efficiency.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone structure and substituent positions (e.g., acetyl group at position 2, amine at position 7).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₄N₂O, MW 190.24 g/mol) .
  • X-ray crystallography (if applicable): Resolves stereochemical ambiguities in tetrahydroisoquinoline ring conformation.

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

  • Antibacterial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include reference drugs (e.g., ciprofloxacin for antibacterial, doxorubicin for anticancer) and solvent-only blanks.

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what SAR insights guide rational design?

  • Modification sites :

  • Acetyl group (position 2) : Replace with bulkier acyl groups (e.g., isobutyryl) to alter lipophilicity and membrane permeability.
  • Amine (position 7) : Introduce substituents (e.g., cyclopentyl, adamantyl) to improve target binding .
    • SAR trends : Increased hydrophobicity correlates with improved blood-brain barrier penetration in neuroactive analogs .

Q. How should researchers resolve contradictory activity data across assay systems (e.g., in vitro vs. in vivo)?

  • Assay validation : Ensure consistency in cell line viability, bacterial strain resistance profiles, and pharmacokinetic parameters (e.g., serum protein binding).
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may reduce in vivo efficacy .
  • Dose-response refinement : Adjust concentrations to account for differences in bioavailability between systems.

Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Catalyst selection : Palladium catalysts (e.g., Pd(dba)₂) improve coupling efficiency in cross-step reactions .
  • Solvent optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) where possible.
  • Waste reduction : Employ column-free purification techniques (e.g., centrifugal partition chromatography) for scalable synthesis .

Q. Methodological Notes

  • Safety protocols : Use fume hoods for handling tin chloride (toxic) and DMF (reprotoxic). Follow GHS codes H315 (skin irritation) and H319 (eye damage) for lab safety .
  • Data reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency across batches .

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFMJLNNGXNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510474
Record name 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81885-67-8
Record name 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13 (5.1 g, 23 mmol), activated carbon (4.2 g), ferric chloride hexahydrate (2.1 g, 7.6 mmol) and methanol (140 ml) is stirred under refluxing for 20 minutes. To the boiling mixture is added hydrazine hydrate (8.5 g, 265 mmol) dropwise, and the mixture is refluxed for an additional 4 h, cooled and filtered and the residue washed with methanol. The filtrate is concentrated in vacuo and the residue recrystallized from EtOAc to give compound 14 (3.8 g, 85% yield). 1H NMR [300 MHz, (CD3)2SO], a 3:2 mixture of amide conformers doubling most signals, δ 6.80 (1H, d, H-5), 6.40 (1H, d, H-6), 6.33 (1H, s, H-7), 4.89 (2H, br s, NH2), 4.46 (0.8H, s, ArCH2N), 4.41 (1.2H, s, ArCH2N), 3.57 (2H, t, ArCH2CH2N), 2.66 (1.2H, t, ArCH2CH2N), 2.55 (0.8H, t, ArCH2CH2N), 2.06 (1.2H, s, COCH3), 2.05 (1.8H, s COCH3).
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 2.5 g. (16.8 mmol) 7-amino-1,2,3,4-tetrahydroisoquinoline, 30 ml. ethyl acetate and 2 ml. isopropenyl acetate was refluxed for approximately 16 hours and was then concentrated to dryness at reduced pressure. The residue was then recrystallized from a mixture of ethyl acetate and petroleum ether to afford 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline with a melting point of 98°-100° C.
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.